tert-Butyl 3-bromo-5-isopropoxybenzoate
Description
tert-Butyl 3-bromo-5-isopropoxybenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position and an isopropoxy group (-OCH(CH₃)₂) at the 5-position of the benzene ring, esterified with a tert-butyl group. Such compounds are typically intermediates in pharmaceutical and agrochemical synthesis, where substituent positions and alkoxy group branching influence reactivity, solubility, and metabolic stability.
Properties
IUPAC Name |
tert-butyl 3-bromo-5-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3/c1-9(2)17-12-7-10(6-11(15)8-12)13(16)18-14(3,4)5/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWFZVDTEWUNTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-inflammatory and anticancer agents. Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The exact mechanism by which tert-Butyl 3-bromo-5-isopropoxybenzoate exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system and the intended use of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs from , highlighting key differences in substituent positions and alkoxy group branching.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituent Positions | Alkoxy Group |
|---|---|---|---|---|---|
| tert-Butyl 3-bromo-5-isopropoxybenzoate* | C₁₄H₁₉BrO₃ | 329.24 (inferred) | N/A | 3-Br, 5-OCH(CH₃)₂ | Isopropoxy (C₃H₇O) |
| tert-Butyl 3-bromo-5-isobutoxybenzoate | C₁₅H₂₁BrO₃ | 329.24 | 2749392-96-7 | 3-Br, 5-OCH₂CH(CH₃)₂ | Isobutoxy (C₄H₉O) |
| tert-Butyl 3-bromo-4-isobutoxybenzoate | C₁₅H₂₁BrO₃ | 329.24 | 2749395-89-7 | 3-Br, 4-OCH₂CH(CH₃)₂ | Isobutoxy (C₄H₉O) |
*Hypothetical molecular formula inferred from structural similarity; direct data unavailable in evidence.
Key Findings:
Positional Isomerism: The 5-isobutoxy analog (CAS 2749392-96-7) and 4-isobutoxy analog (CAS 2749395-89-7) share identical molecular formulas (C₁₅H₂₁BrO₃) but differ in substituent placement. In contrast, the 4-substituted isomer places the alkoxy group meta to bromine, which may sterically hinder electrophilic substitution .
Alkoxy Group Branching :
- Replacing isobutoxy (-OCH₂CH(CH₃)₂) with isopropoxy (-OCH(CH₃)₂) reduces the alkoxy chain length and branching. This change decreases molecular weight (C₁₄H₁₉BrO₃ vs. C₁₅H₂₁BrO₃) and may enhance solubility in polar solvents due to reduced hydrophobicity. However, steric shielding of the benzene ring could diminish nucleophilic aromatic substitution rates.
Synthetic Implications :
- tert-Butyl esters are commonly used as protecting groups for carboxylic acids. The tert-butyl group in all three compounds enhances stability against hydrolysis compared to methyl or ethyl esters. The bromine atom serves as a handle for further functionalization via Suzuki-Miyaura or Ullmann couplings, where substituent positions dictate regioselectivity .
For instance, the 5-isopropoxy analog would show distinct proton signals for the isopropyl group (δ ~1.2–1.4 ppm for -CH(CH₃)₂) compared to the isobutoxy group’s methylene protons (δ ~3.4–3.6 ppm for -OCH₂-) .
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